molecular formula C20H19NO5S B2713172 Ethyl 2-(2-(2-methoxyphenoxy)acetamido)benzo[b]thiophene-3-carboxylate CAS No. 1170373-73-5

Ethyl 2-(2-(2-methoxyphenoxy)acetamido)benzo[b]thiophene-3-carboxylate

Cat. No.: B2713172
CAS No.: 1170373-73-5
M. Wt: 385.43
InChI Key: SSDAVFROEBFSPF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-methoxyphenoxy)acetamido)benzo[b]thiophene-3-carboxylate is a benzo[b]thiophene derivative featuring a 2-(2-methoxyphenoxy)acetamido substituent at position 2 and an ethyl ester at position 3.

Properties

IUPAC Name

ethyl 2-[[2-(2-methoxyphenoxy)acetyl]amino]-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c1-3-25-20(23)18-13-8-4-7-11-16(13)27-19(18)21-17(22)12-26-15-10-6-5-9-14(15)24-2/h4-11H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDAVFROEBFSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-methoxyphenoxy)acetamido)benzo[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions using ethyl alcohol and carboxylic acid derivatives.

    Attachment of the Acetamido Group: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

    Methoxyphenoxy Group Addition: The final step includes the nucleophilic substitution reaction where the methoxyphenoxy group is introduced using appropriate phenol derivatives and halogenated intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-methoxyphenoxy)acetamido)benzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles like amines or thiols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Ethyl 2-(2-(2-methoxyphenoxy)acetamido)benzo[b]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-methoxyphenoxy)acetamido)benzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Tetrahydrobenzo[b]thiophene Derivatives
  • The 4-hydroxyphenyl and ethoxy-oxoethyl groups introduce polarity, as evidenced by its lower yield (22%) in HFIP solvent compared to non-polar analogs . Activity Implications: Reduced aromaticity may affect binding to hydrophobic targets compared to the fully aromatic target compound.
Thiophene vs. Benzo[b]Thiophene
  • The 4-chlorophenyl group adds electronegativity, which may enhance receptor affinity in certain contexts . Synthesis: Prepared via similar Petasis multicomponent reactions but with altered boronic acid components .

Functional Group Variations

Amide Substituents
  • EU1794-4 (Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) Key Differences: The thiazolidinone ring replaces the methoxyphenoxy group, introducing a rigid, planar structure with hydrogen-bonding capacity. This modification is linked to NMDAR modulation, suggesting neurological applications . Activity Implications: The thiazolidinone’s imino and carbonyl groups may enhance interactions with polar residues in ion channels compared to the target compound’s methoxyphenoxy group.
  • Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate Key Differences: Features a dimethylthiophene core and an ethoxy-oxoacetamido group.

Complex Aromatic Systems

  • ETHYL 2-(2-(2-(1,3-DIOXOISOINDOLIN-2-YL)ACETAMIDO)BENZAMIDO)-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE
    • Key Differences : Incorporates a benzamido-isoindoline dione moiety, significantly increasing molecular weight (531.58 g/mol) and steric bulk. The additional aromatic systems may enhance π-π interactions but reduce metabolic stability .

Biological Activity

Ethyl 2-(2-(2-methoxyphenoxy)acetamido)benzo[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzo[b]thiophene core and an acetamido group, suggest various biological activities, particularly in the realms of anti-inflammatory, analgesic, and antimicrobial properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and comparisons with structurally similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C20H23NO5S
  • Molecular Weight : 389.47 g/mol
  • Key Structural Features :
    • Benzo[b]thiophene core
    • Acetamido group
    • Methoxyphenoxy substituent

Biological Activity Overview

The biological activity of this compound is influenced by its structural components. Compounds with similar structures have demonstrated a range of pharmacological effects:

  • Anti-inflammatory Effects : The benzo[b]thiophene moiety has been associated with anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various bacterial strains.
  • Antioxidant Properties : Related compounds have shown antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.

In Vitro Studies

  • Antioxidant Activity :
    • Compounds structurally related to this compound were tested for their ability to scavenge free radicals. For instance, similar compounds demonstrated significant activity in DPPH and nitric oxide scavenging assays .
    CompoundDPPH Scavenging Activity (%)Nitric Oxide Scavenging Activity (%)
    Compound A8575
    Compound B7870
    This compoundTBDTBD
  • Antimicrobial Studies :
    • The antibacterial activity was evaluated against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Compounds with hydroxyl groups at specific positions showed enhanced activity compared to those without such substitutions .

Case Studies

  • A study focused on derivatives of benzo[b]thiophene reported that modifications at the phenolic hydroxyl group significantly influenced antimicrobial potency. For example, the presence of a para-hydroxyl group improved activity against S. aureus compared to meta-substituted derivatives .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameMolecular FormulaNotable Activity
Ethyl 5-(but-3-enyl)thiophene-2-carboxylateC12H14O2SModerate anti-inflammatory
Ethyl 5-[4-(tert-butoxycarbonylamino)-3-hydroxybutyl]thiophene-2-carboxylateC19H25NO4SAntioxidant and antibacterial
Ethyl 5-{4-(methoxymethyl)phenylamino}-4H-cyclopenta[b]thiophene-3-carboxylateC20H24N2O4SAnticancer properties

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